molecular formula C14H20BrNO3S B13363529 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine

Katalognummer: B13363529
Molekulargewicht: 362.28 g/mol
InChI-Schlüssel: KOOZRKAMYNNWBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, and a sulfonyl-linked piperidine ring

Vorbereitungsmethoden

The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The brominated product is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated intermediate with 4-methylpiperidine under controlled conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Analyse Chemischer Reaktionen

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to yield a hydrogen-substituted product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to active sites, while the brominated aromatic ring and piperidine moiety contribute to the overall binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine include:

  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzotriazole These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H20BrNO3S

Molekulargewicht

362.28 g/mol

IUPAC-Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C14H20BrNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

KOOZRKAMYNNWBO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.